Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Description

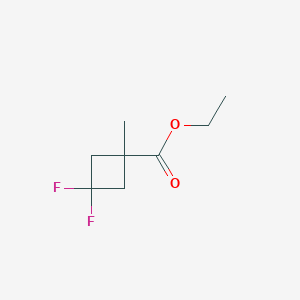

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 1225532-89-7) is a fluorinated cyclobutane derivative with the molecular formula C₈H₁₂F₂O₂. It features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, a methyl group at the 1-position, and an ethyl ester moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and bioactive molecules where fluorination enhances metabolic stability and binding affinity .

Properties

IUPAC Name |

ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-3-12-6(11)7(2)4-8(9,10)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJJHWLCLJNZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301175140 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227607-45-6 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227607-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of Ethyl 3-oxo-1-methylcyclobutanecarboxylate

- Starting from 3-oxo-cyclobutanecarboxylic acid, esterification is performed using anhydrous ethanol with concentrated sulfuric acid as a catalyst.

- The reaction is maintained at a constant temperature to yield ethyl 3-oxo-cyclobutanecarboxylate.

- This step establishes the cyclobutane core with a keto group at the 3-position and an ethyl ester at the carboxyl end.

Step 2: Reduction to Ethyl 3-hydroxy-1-methylcyclobutanecarboxylate

- Sodium borohydride is added in batches to a mixture of ethyl 3-oxo-cyclobutanecarboxylate, absolute ethanol, and p-toluenesulfonic acid monohydrate.

- The reaction is conducted at low temperatures (0–10 °C) for 1–2 hours to reduce the keto group to a hydroxy group.

- This step is critical to prepare the substrate for subsequent fluorination.

Step 3: Fluorination to Form Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

- Under an inert organic solvent environment, ethyl 3-hydroxycyclobutanecarboxylate is treated with triethylamine hydrogen trifluoride and an organic base.

- Trifluoromethanesulfonic anhydride is added dropwise at low temperatures (-10 to 0 °C) to promote fluorination.

- The reaction mixture is then allowed to warm and react at 25–55 °C to complete the formation of the 3,3-difluoro substitution.

- Post-reaction, reduced pressure distillation is used to isolate the product.

- The process yields a product with a cis-trans isomer ratio of approximately 1:1, meeting pharmaceutical purity standards.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time | Notes | Yield / Purity |

|---|---|---|---|---|---|

| 1 | 3-oxo-cyclobutanecarboxylic acid, ethanol, H2SO4 | Constant (ambient) | Several hours | Esterification, acid catalyzed | High yield, pure ester |

| 2 | Sodium borohydride, p-toluenesulfonic acid, ethanol | 0–10 | 1–2 hours | Reduction of keto to hydroxy group | High conversion |

| 3 | Triethylamine hydrogen trifluoride, Tf2O, organic base | -10 to 55 | Several hours | Fluorination; stepwise temperature control | Good yield, cis-trans ~1:1 |

Analytical and Purification Notes

- The final product is purified by reduced pressure distillation or silica gel chromatography to achieve high purity.

- The cis-trans isomer ratio is a key quality parameter, typically balanced at 1:1.

- The purity and identity are confirmed by NMR, mass spectrometry, and chromatographic techniques.

Research Findings and Advantages

- The described method offers a reproducible route to fluorinated cyclobutane esters with high purity and yield.

- The use of triethylamine hydrogen trifluoride and trifluoromethanesulfonic anhydride enables selective difluorination at the 3-position.

- Low-temperature control during fluorination minimizes side reactions and improves stereochemical outcomes.

- The process is suitable for scale-up and meets pharmaceutical-grade specifications.

Summary Table of Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H12F2O2 |

| Molecular Weight | 178.18 g/mol |

| Boiling Point | 164 ± 40 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 52.1 ± 22.2 °C |

| LogP (Partition Coefficient) | 1.62 |

| Vapor Pressure | 2.0 ± 0.3 mmHg at 25 °C |

| Isomer Ratio (cis:trans) | ~1:1 |

Chemical Reactions Analysis

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for enhanced biological activity and selectivity in drug formulations.

Case Studies

- Anticancer Agents :

- Antimicrobial Activity :

Agrochemical Applications

The compound's unique properties also extend to agricultural chemistry, where it can be used as a precursor for developing herbicides or pesticides.

Example Applications

- Herbicide Development : Fluorinated compounds are known for their enhanced efficacy and reduced environmental impact. This compound can be modified to create selective herbicides that target specific weed species while minimizing damage to crops.

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers with improved thermal and mechanical properties.

Potential Uses

Mechanism of Action

The mechanism of action of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate involves its interaction with molecular targets through the formation of C–F bonds. These bonds are highly stable and can influence the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of molecular interactions within biological systems .

Comparison with Similar Compounds

Ethyl 3,3-Difluorocyclobutanecarboxylate (CAS 227607-45-6)

- Molecular Formula : C₇H₁₀F₂O₂

- Key Differences : Lacks the methyl group at the 1-position of the cyclobutane ring.

Mthis compound (CAS 1419101-40-8)

Diisopropyl 3,3-Difluorocyclobutane-1,1-dicarboxylate (CAS 1225532-90-0)

- Molecular Formula : C₁₃H₂₀F₂O₄

- Key Differences : Two isopropyl ester groups at the 1,1-positions instead of a single ethyl ester.

- Impact : Increased steric bulk and hydrophobicity, making it less suitable for aqueous-phase reactions but advantageous in lipid-soluble formulations .

Physicochemical Properties

Notes:

Hydrolysis Reactions

This compound undergoes hydrolysis under basic conditions (e.g., lithium hydroxide in tetrahydrofuran/water) to yield carboxylic acid derivatives, a common step in prodrug activation . In contrast, diisopropyl analogs require harsher conditions due to increased steric protection of the ester groups .

Pharmaceutical Intermediates

- Example 1 : The compound serves as a precursor in synthesizing kinase inhibitors, where the difluoro motif improves target binding through halogen bonding .

- Example 2 : Methyl 3,3-difluorocyclobutanecarboxylate (CAS 681128-38-1) is used in cyclopropanation reactions to generate spirocyclic scaffolds for CNS drug candidates .

Biological Activity

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS Number: 227607-45-6) is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 178.176 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 164.0 ± 40.0 °C at 760 mmHg |

| Flash Point | 52.1 ± 22.2 °C |

This compound features a cyclobutane ring with two fluorine atoms at the 3-position and an ethyl ester functional group, which contributes to its unique reactivity and potential biological effects .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, which can lead to significant biological effects.

Potential Mechanisms Include:

- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cellular Processes: It could influence cellular signaling pathways, potentially leading to altered cell proliferation or apoptosis .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown moderate to excellent activity against various phytopathogenic fungi, suggesting potential applications in agricultural settings .

- Anticancer Potential: Preliminary investigations indicate that similar fluorinated compounds have shown efficacy in inhibiting cancer cell proliferation, warranting further exploration of this compound's anticancer properties .

Study on Antimicrobial Activity

A recent study evaluated the antifungal efficacy of this compound against seven different phytopathogenic fungi. The results demonstrated that this compound could inhibit fungal growth effectively, making it a candidate for developing new agricultural fungicides.

Investigation into Anticancer Effects

Research focusing on structurally similar compounds has highlighted their potential as anticancer agents. For instance, compounds with similar fluorinated structures have been shown to inhibit key signaling pathways involved in cancer progression . this compound could potentially share these properties due to its structural similarities.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other fluorinated cyclobutane derivatives:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl 1-methylcyclobutanecarboxylate | CHO | Lacks fluorine substituents; different reactivity |

| Mthis compound | CHFO | Methyl group instead of ethyl; similar properties |

| Ethyl 4-fluoro-1-methylcyclobutanecarboxylate | CHFO | Fluorine at a different position; altered reactivity |

The unique substitution pattern of this compound enhances its stability and may influence its biological activity differently compared to its analogs .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate with high purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature (−78°C to 25°C for fluorination steps), solvent selection (e.g., anhydrous THF or DCM), and stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor). Cyclobutane ring formation often involves [2+2] cycloaddition or ring-contraction strategies, with yields optimized via catalytic systems . Post-synthesis, High-Performance Liquid Chromatography (HPLC) is essential for purity assessment (>97%), while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, particularly verifying the stereoelectronic effects of fluorine substituents .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine atoms reduce basicity of adjacent groups (e.g., ester carbonyl) through strong inductive effects, enhancing metabolic stability and bioavailability. The 3,3-difluoro configuration induces ring strain in the cyclobutane, altering conformational dynamics, as observed in X-ray crystallography and computational models. This strain can affect solubility (logP ~1.8) and intermolecular interactions in crystallization studies .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR detects fluorine environments (δ −110 to −130 ppm for CF₂ groups), while ¹H/¹³C NMR resolves cyclobutane ring protons and methyl/ethyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₂F₂O₂; calc. 190.08 g/mol) and fragmentation patterns.

- X-ray Diffraction : Resolves spatial arrangement of fluorine atoms and steric effects of the methyl group .

Advanced Research Questions

Q. How can conformational analysis of the cyclobutane ring inform drug design?

- Methodological Answer : The cyclobutane’s puckered conformation, influenced by 3,3-difluoro and 1-methyl substituents, creates distinct dihedral angles (55–65°) that impact binding to biological targets. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations reveal how ring strain modulates binding affinity. For example, fluorine’s stereoelectronic effects may enhance π-stacking or hydrogen-bonding interactions in enzyme active sites .

Q. What strategies resolve contradictions in biological activity data for fluorinated cyclobutane derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize specific conformers.

- Protonation States : Fluorine’s electron-withdrawing effects alter pKa of adjacent groups, affecting ionizability under physiological conditions.

- Assay Conditions : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for fluorophore interference in high-throughput screens .

Q. How can docking studies account for fluorine’s dual inductive and steric roles?

- Methodological Answer : In silico docking (e.g., AutoDock Vina) should parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges (Mulliken or RESP charges). Polarizable force fields (e.g., AMOEBA) improve accuracy for fluorine-protein interactions. Case studies in the Protein Data Bank (PDB) show fluorine’s role in displacing water molecules in hydrophobic pockets, enhancing binding entropy .

Q. What synthetic routes optimize scalability while minimizing byproducts?

- Methodological Answer : Flow chemistry enables precise control of exothermic fluorination steps, reducing side products like HF or difluoroalkenes. Catalytic asymmetric methods (e.g., chiral Pd complexes) improve enantioselectivity for methyl-substituted cyclobutanes. Green chemistry approaches (e.g., solvent-free microwave-assisted reactions) enhance atom economy and reduce purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.